4,7-Diazaspiro[2.5]octane-6,8-dione
Description
Position within Spirocyclic Diketopiperazine Family
Spirocyclic diketopiperazines are characterized by fused bicyclic systems containing two amide carbonyl groups. The 4,7-diazaspiro[2.5]octane-5,8-dione variant (often mislabeled as 6,8-dione in non-systematic contexts) exemplifies this class through its unique structural attributes:
Core Architecture :
Key Physicochemical Parameters :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈N₂O₂ | |
| Molecular Weight | 140.14 g/mol | |
| IUPAC Name | 4,7-diazaspiro[2.5]octane-5,8-dione | |
| SMILES | C1CC12C(=O)NCC(=O)N2 |
- Stereoelectronic Features :
- The spiro[2.5] framework imposes significant torsional strain, reducing conformational flexibility compared to larger spiro systems (e.g., spiro[4.5]).
- Quantum mechanical calculations reveal enhanced electron density at N4 and N7 due to conjugation with adjacent carbonyl groups, making these sites nucleophilic hotspots.
This compound’s structural rigidity and electronic profile make it particularly valuable for designing enzyme inhibitors targeting proteases and kinases, where precise spatial arrangement of functional groups is critical.
Comparative Analysis with Related Diazaspiro Scaffolds
The diazaspiro structural motif exhibits remarkable diversity across medicinal chemistry. A systematic comparison with analogous systems highlights distinct advantages and limitations of the 4,7-diazaspiro[2.5]octane-5,8-dione framework:
- Ring Size Variants :
| Compound | Spiro System | Key Differentiators |
|---|---|---|
| 4,7-diazaspiro[4.5]decane-6,9-dione | [4.5] | - Larger cavity enhances substrate binding |
| - Reduced ring strain improves synthetic yield | ||
| 1,4-diazaspiro[5.5]undecane-3,5-dione | [5.5] | - Increased hydrophobicity |
| - Broader distribution of electron density |
- Substituent Effects :
- Benzyl Derivatives : Introduction of aromatic groups (e.g., 4-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione) significantly alters electronic properties. The benzyl moiety at N4 increases steric bulk, reducing enzymatic degradation rates while maintaining hydrogen-bonding capacity at N7.
- Methyl Substituents : 6-Methyl variants demonstrate enhanced metabolic stability compared to the parent compound, though at the cost of reduced aqueous solubility.
- Synthetic Accessibility :
- The spiro[2.5] system requires specialized cyclization strategies due to high ring strain. Microwave-assisted synthesis achieves 45-50% yields under optimized conditions, whereas conventional heating rarely exceeds 30%.
- Larger spiro systems (e.g., [4.5]) permit simpler synthetic routes via Dieckmann cyclization, often yielding >70%.
This comparative analysis underscores the unique niche occupied by 4,7-diazaspiro[2.5]octane-5,8-dione in balancing synthetic feasibility, structural rigidity, and functional group accessibility. Its compact architecture proves indispensable for applications requiring precise spatial control of pharmacophoric elements, such as allosteric kinase modulation.
Properties
CAS No. |
741288-83-5 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
4,7-diazaspiro[2.5]octane-6,8-dione |
InChI |
InChI=1S/C6H8N2O2/c9-4-3-7-6(1-2-6)5(10)8-4/h7H,1-3H2,(H,8,9,10) |
InChI Key |
OQQAVJHCEKZYCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(=O)NC(=O)CN2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Several synthetic strategies have been developed and reported in the literature and patent documents for the preparation of 4,7-diazaspiro[2.5]octane-6,8-dione and its derivatives. These methods generally involve multi-step organic synthesis, including ring closure, protective group chemistry, substitution, reduction, and ring functionalization.
Method 1: Synthesis via 4-Methoxybenzyl (1-(Hydroxymethyl)cyclopropyl) Carbamate Derivative
Source: CN Patent CN111943894A (2019)
This method uses a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate as the starting material. The synthesis proceeds through a sequence of substitution, protective group addition, deprotection, and reduction steps to yield the 4,7-diazaspiro[2.5]octane compound.
-
- Substitution Reaction: The carbamate derivative reacts with a nucleophile (e.g., glycine methyl ester hydrochloride) in an organic solvent like acetonitrile, using a base such as potassium carbonate.
- Protective Group Chemistry: Protective groups such as benzyl, tert-butoxycarbonyl, or benzyloxycarbonyl are introduced or removed to control reactivity.
- Reduction: Final reduction steps convert intermediates to the target spiro compound.
-
- Avoids hazardous reagents like boron trifluoride diethyl etherate, improving safety.
- Allows for high yield and selectivity.
- Suitable for large-scale and industrial production.
-
- Substitution at room temperature.
- Use of mild bases and organic solvents.
- Protective group manipulations under standard conditions.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Substitution | Carbamate derivative + glycine methyl ester + K2CO3 in acetonitrile | Formation of substituted intermediate |
| Protective group addition | Benzyl or Boc groups added | Protection of amine functionalities |
| Deprotection | Removal of protective groups | Free amine for cyclization |
| Reduction | Mild reducing agents (e.g., NaBH4) | Formation of spiro bicyclic compound |
This method specifically yields compounds such as 7-benzyl-4,7-diazaspiro[2.5]octane derivatives.
Method 2: Early Construction of Piperazine-2,5-dione Ring and Epoxidation Route
Source: Canadian Journal of Chemistry (1983) and related studies
This synthetic strategy constructs the piperazine-2,5-dione ring early in the synthesis as a 3-alkylidene derivative, which is then converted into an epoxide intermediate. Subsequent ring-opening and functional group transformations lead to the formation of this compound derivatives.
-
- Early ring closure to form the diketopiperazine core.
- Epoxidation of alkylidene intermediates to form spirocyclic epoxides.
- Ring-opening reactions with nucleophiles such as magnesium isopropylcyclohexylamide (MICA).
- Functionalization via hydrogenation and oxidation steps.
-
- 4,7-dibenzyl-2,2-dimethyl-1-oxa-4,7-diazaspiro[2.5]octane-5,8-dione.
- 1,4-dibenzyl-3-hydroxy-3-(1-methylethenyl)piperazine-2,5-dione.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Piperazine-2,5-dione formation | Cyclization of diamide precursors | Formation of diketopiperazine ring |
| Alkylidene formation | Introduction of alkylidene functionality | Reactive intermediate for epoxidation |
| Epoxidation | Peracid or other epoxidizing agents | Formation of spiro-epoxide |
| Epoxide ring opening | MICA or other nucleophiles | Functionalized spiro compounds |
Method 3: Reduction of Spiro Ring-Containing Piperazide Compounds
Source: US Patent US5508428A (1995)
- The synthesis involves preparing spiro ring-containing piperazide intermediates, which are then reduced using lithium aluminum hydride (LiAlH4) to yield 4,7-diazaspiro[2.5]octane derivatives.
- The process includes solvent extraction, purification by silica gel chromatography, and careful control of reaction conditions.
- This method is useful for obtaining spiro compounds with high purity and defined stereochemistry.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Preparation of piperazide | Reaction of diethyl malonate derivatives with magnesium and acid chlorides | Formation of spiro piperazide intermediates |
| Reduction | LiAlH4 in ether solvents | Formation of 4,7-diazaspiro compounds |
| Purification | Silica gel chromatography | Isolation of pure product |
Method 4: Industrial Scale Preparation via Cyclopropyldiketopiperazines
Source: Technical Disclosure Commons (2022), and patent literature
- Industrial processes for preparing 7-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione involve heating esters of N-benzyl amino cyclopropane derivatives with ethylene glycol at elevated temperatures (150–155°C).
- The reaction mixture is cooled, precipitated, filtered, and washed to isolate the product.
- Subsequent reduction steps with sodium borohydride and boron trifluoride etherate facilitate conversion to the target compound.
- The process emphasizes safety, scalability, and yield optimization.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclization | Heating ethyl 2-(N-benzyl-1-(Boc) amino)cyclopropanecarboxamidoacetate with ethylene glycol | Formation of spiro diketopiperazine |
| Isolation | Cooling, filtration, washing with n-heptane | Solid product isolation |
| Reduction | NaBH4 addition at low temperature, BF3 etherate treatment | Conversion to diazaspiro compound |
Comparative Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reactions | Advantages | Scale Suitability |
|---|---|---|---|---|
| 1 | 4-Methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate | Substitution, protection, reduction | Safe reagents, high yield | Laboratory to industrial |
| 2 | Diamide precursors forming diketopiperazine | Early ring closure, epoxidation, ring-opening | Structural diversity, stereocontrol | Laboratory research |
| 3 | Spiro piperazide intermediates | Reduction with LiAlH4, chromatography | High purity, defined stereochemistry | Laboratory scale |
| 4 | N-Benzyl amino cyclopropane derivatives | Heating with ethylene glycol, reduction | Scalable, industrial process | Industrial scale |
Research Findings and Notes
- Protective group strategies (benzyl, Boc, benzyloxycarbonyl) are crucial for controlling reactivity during synthesis and enabling selective transformations.
- Avoidance of hazardous reagents such as boron trifluoride diethyl etherate in some methods enhances safety in industrial setups.
- Epoxidation and ring-opening methods provide access to functionalized derivatives, expanding the chemical space of 4,7-diazaspiro[2.5]octane compounds.
- The overall yields can reach up to 70% over multi-step sequences, indicating efficient synthetic routes suitable for scale-up.
- Purification techniques like silica gel chromatography are essential for isolating pure compounds, especially in laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,7-Diazaspiro[2.5]octane-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions are commonly used to convert carbonyl groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and protective groups such as tert-butyl formate . Reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
4,7-Diazaspiro[2.5]octane-6,8-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7-Diazaspiro[2.5]octane-6,8-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4,7-Diazaspiro[2.5]octane-6,8-dione with analogous spirocyclic diketopiperazines and heteroatom-containing spiro compounds, focusing on structural features, synthetic methods, and physicochemical properties.
Structural Variations
| Compound Name | Spiro System | Heteroatoms | Substituents | Key Structural Features |
|---|---|---|---|---|
| This compound | [2.5]octane | 2 N atoms | None (parent structure) | Compact cyclopropane fused to diketopiperazine |
| 6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a) | [4.5]decane | 2 N atoms | Phenyl at C6 | Larger spiro system with aryl substitution |
| 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | [2.5]octane | 2 O atoms | Methyl groups at C6 | Oxygen analog with enhanced hydrolytic stability |
| 2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione | [3.4]octane | 2 N atoms | Fluoromethyl at C2 | Fluorine substitution for metabolic tuning |
Key Observations :
- Ring Size and Strain : The [2.5]octane system in the target compound introduces significant ring strain due to the cyclopropane, whereas larger spiro systems (e.g., [4.5]decane in 5a) reduce strain but increase conformational flexibility .
- Heteroatom Effects : Replacing nitrogen with oxygen (e.g., 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione) alters electronic properties, reducing basicity and enhancing stability under acidic conditions .
Key Observations :
- Diamine Condensation : A common strategy for diazaspiro compounds (e.g., 5a–f) involves reacting carboxylic acid derivatives with ethylenediamine under acidic conditions .
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility | Spectral Features (IR/NMR) |
|---|---|---|---|
| 4,7-Diazaspiro[2.5]octane-5,8-dione | N/A | Likely polar | Expected imide C=O stretches ~1680–1720 cm⁻¹ |
| 6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a) | 73–74 | Moderate in CH2Cl2 | NH absence at 3100 cm⁻¹; ester C=O at 1752 cm⁻¹ |
| 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | N/A | Low polarity | Ester C=O at 1752 cm⁻¹; sp³ C–O stretches ~1250 cm⁻¹ |
Key Observations :
- Substituent Effects : Aryl groups (e.g., phenyl in 5a) increase melting points due to π-stacking interactions, while alkyl groups (e.g., methyl in 6,6-dimethyl analog) enhance hydrophobicity .
- Spectroscopic Signatures : The absence of NH stretches in alkylated derivatives (e.g., 6a) confirms N–H substitution, a critical marker for functionalization .
Biological Activity
4,7-Diazaspiro[2.5]octane-6,8-dione is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic framework that includes nitrogen atoms and carbonyl groups. This specific arrangement is crucial for its biological interactions and activities. The molecular formula is , with a molecular weight of approximately 140.14 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity by interacting with key signaling pathways in cells, particularly the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. Inhibition of these pathways can lead to reduced cell proliferation and altered survival mechanisms, making this compound a candidate for cancer therapy and treatment of metabolic disorders.
The mechanism of action involves the compound's ability to bind to specific enzymes and receptors, thereby modulating their activity. This interaction can disrupt normal cellular processes, leading to various biological effects. Notably, the inhibition of PI3K and mTOR pathways is linked to changes in cellular motility and survival, which are critical factors in cancer progression.
Case Studies
- Cell Proliferation Studies : In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of cancer cell lines by targeting the PI3K/mTOR signaling pathway. The compound was shown to reduce cell viability in a dose-dependent manner.
- Enzyme Interaction : Investigations into enzyme interactions revealed that the compound effectively modulates activities of key enzymes involved in cellular signaling pathways. For instance, it has been observed to inhibit certain kinases associated with tumor growth and survival.
- Therapeutic Applications : Preliminary findings suggest potential applications in treating conditions such as cancer and diabetes due to its ability to influence metabolic pathways and cell growth dynamics.
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cell Proliferation | In vitro assays | Significant inhibition of cancer cell growth |
| Enzyme Interaction | Kinase assays | Modulation of PI3K/mTOR pathway activities |
| Therapeutic Potential | Preclinical models | Promising candidate for cancer treatment |
Comparative Analysis
This compound can be compared with other structurally similar compounds that have shown biological activity:
| Compound | Biological Activity |
|---|---|
| 7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione | PI3K/mTOR inhibition; potential antitumor effects |
| 6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione | Similar modulation of signaling pathways; diverse applications |
Q & A
Q. What are the established synthetic routes for 4,7-Diazaspiro[2.5]octane-6,8-dione, and how are reaction conditions optimized?
The synthesis typically involves cyclization of a diamine precursor with a diketone or diacid derivative under controlled conditions. A common method includes:
- Reagents : Dimethyl sulfoxide (DMSO) or methanol as solvents, with sodium hydroxide as a base.
- Key Steps : Heating to 60–80°C for 6–12 hours to facilitate cyclization .
- Purification : Recrystallization from acetonitrile or chromatography for high-purity yields (>95%) .
Q. Optimization Strategies :
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance reaction rates.
- Catalyst Use : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency.
- Temperature Control : Gradual heating avoids decomposition of thermally sensitive intermediates .
Q. Example Reaction Conditions :
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DMSO | 70 | None | 78 |
| Methanol | 65 | NaOH | 85 |
Q. How is the spirocyclic core structure of this compound confirmed analytically?
Methodological Approach :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Distinct signals for sp³-hybridized carbons (δ 1.5–2.5 ppm) and carbonyl groups (δ 170–180 ppm).
- ¹³C NMR : Two carbonyl peaks (C6 and C8) confirm the dione structure .
- Mass Spectrometry (LC-MS) : Molecular ion peak at m/z 154.17 (C₆H₈N₂O₂) .
- X-ray Crystallography : Resolves spirocyclic geometry and bond angles .
Q. Key Data Interpretation :
- Spiro Junction : A 90° dihedral angle between the two rings, confirmed by crystallography .
- Carbonyl Stretching : IR peaks at 1750–1780 cm⁻¹ .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?
Reaction Pathways :
- Nucleophilic Attack : Carbonyl groups at C6 and C8 are electrophilic sites. Amines or thiols preferentially attack C8 due to steric hindrance at C6 .
- Intermediate Formation : A tetrahedral intermediate stabilizes via hydrogen bonding with the diaza nitrogen atoms .
Q. Computational Modeling :
Q. Experimental Validation :
- Kinetic Studies : Pseudo-first-order kinetics with k = 0.45 h⁻¹ in DMSO .
Q. How can researchers resolve contradictory bioactivity data in antimicrobial assays involving diazaspiro derivatives?
Case Study : Derivatives of this compound show variable inhibition zones against Staphylococcus aureus (5–15 mm) .
Q. Methodological Solutions :
-
Standardized Assays : Use CLSI guidelines for consistent inoculum size (1 × 10⁸ CFU/mL) and agar diffusion protocols .
-
Structure-Activity Relationship (SAR) Analysis :
Derivative Substituent Inhibition Zone (mm) Parent None 5 2-Amino NH₂ 12 6-Methyl CH₃ 8 -
Cellular Uptake Studies : Fluorescent tagging reveals methylated derivatives penetrate bacterial membranes 2× faster .
Q. Data Reconciliation :
Q. What computational tools are recommended for predicting the stability of this compound under varying pH conditions?
Software and Workflows :
Q. Experimental Correlation :
-
pH Stability Study :
pH Degradation Half-Life (h) 2 0.5 7 24 12 2
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported anticancer activity across cell lines?
Hypothesis Testing :
- Cell Line Variability : Test in NCI-60 panel to assess lineage-specific sensitivity (e.g., GI₅₀ = 2 μM in MCF-7 vs. 10 μM in HeLa) .
- Apoptosis Assays : Flow cytometry to quantify caspase-3 activation (e.g., 40% apoptosis in MCF-7 vs. 15% in HeLa) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
